3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid

Description

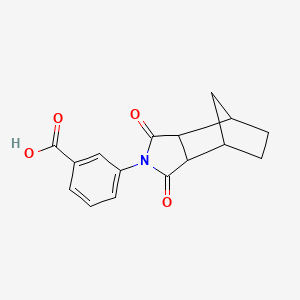

3-(1,3-Dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a bicyclic amide derivative featuring a benzoic acid moiety linked to a methanoisoindole core. This compound is synthesized via the condensation of Endic anhydride (1,3-dioxooctahydro-4,7-methanoisoindole) with aminobenzoic acid derivatives under acidic conditions . Its structure combines a rigid bicyclic system with a carboxylic acid group, enabling applications in medicinal chemistry, particularly as a scaffold for enzyme inhibitors or ligands targeting protein-protein interactions.

Properties

CAS No. |

353524-20-6 |

|---|---|

Molecular Formula |

C16H15NO4 |

Molecular Weight |

285.29 g/mol |

IUPAC Name |

3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |

InChI |

InChI=1S/C16H15NO4/c18-14-12-8-4-5-9(6-8)13(12)15(19)17(14)11-3-1-2-10(7-11)16(20)21/h1-3,7-9,12-13H,4-6H2,(H,20,21) |

InChI Key |

HUYSBAJEPUUFGG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves multiple steps. One common synthetic route includes the reaction of a benzoic acid derivative with a suitable dioxooctahydro-methanoisoindol precursor under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Benzoic Acid Moiety

The position and nature of substituents on the benzoic acid ring significantly influence physicochemical properties and bioactivity. Key analogs include:

Modifications to the Methanoisoindole Core

Variations in the bicyclic system’s saturation and functional groups alter conformational rigidity and hydrogen-bonding capacity:

- Saturation Effects : The fully saturated octahydro core in the target compound enhances stability and hydrogen-bonding capacity compared to hexahydro derivatives, as evidenced by higher LC-MS purity (98.9% at 254 nm) .

- Functional Groups : Derivatives with additional amide or acetyl groups (e.g., compound 28 in ) show altered solubility profiles, with acetylated analogs exhibiting lower Rf values in hexane/ethyl acetate systems .

Biological Activity

3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, focusing on its effects in various biological systems, particularly its insecticidal and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₈H₁₉N₂O₃

- CAS Number : 2975685

- IUPAC Name : this compound

This compound features a dioxoisoindole moiety that may contribute to its biological activities.

Insecticidal Activity

Recent studies have investigated the larvicidal activity of compounds related to the benzodioxole group against Aedes aegypti, a primary vector for several viral diseases. The findings indicate that certain derivatives exhibit significant insecticidal properties:

- Key Findings :

These results suggest that modifications in the chemical structure can enhance the insecticidal efficacy of these compounds.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Research indicates that derivatives of benzoic acid can inhibit the growth of various bacterial strains:

- Case Study :

This highlights the potential for these compounds to serve as lead candidates in developing new antimicrobial therapies.

Comparative Table of Biological Activities

| Compound | Biological Activity | LC50/IC50 Values | Reference |

|---|---|---|---|

| This compound | Insecticidal (Aedes aegypti) | LC50: 28.9 ± 5.6 μM | |

| Substituted benzoic acid derivative | Antimicrobial (MtDHFR) | IC50: 7 μM |

Toxicity and Safety Profile

Safety evaluations are critical for any compound intended for therapeutic use. In studies involving related compounds, no significant cytotoxicity was observed in human peripheral blood mononuclear cells even at high concentrations (up to 5200 μM) . Additionally, animal studies indicated mild behavioral effects without structural toxicity in vital organs at high doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.